(3-Methylpyrrolidin-2-yl)methanol hydrochloride is a chemical compound characterized by its structural framework, which includes a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
The synthesis of (3-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:
(3-Methylpyrrolidin-2-yl)methanol hydrochloride has potential applications in various fields:
Interaction studies involving (3-Methylpyrrolidin-2-yl)methanol hydrochloride are crucial for understanding its potential effects on biological systems. These studies typically focus on:
Several compounds share structural similarities with (3-Methylpyrrolidin-2-yl)methanol hydrochloride, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride | Methyl and hydroxymethyl substitutions | Known for its role in synthesizing chiral compounds |
| N-Methylpyrrolidone | Contains a carbonyl instead of hydroxymethyl | Widely used as a solvent in various industrial applications |
| (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride | Chiral amine with similar functional groups | Used as a chiral ligand in asymmetric synthesis |
The uniqueness of (3-Methylpyrrolidin-2-yl)methanol hydrochloride lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct biological activities compared to its analogs.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives, leveraging chiral amine catalysts to induce stereochemical control. A prominent example involves the use of diarylprolinol ethers, which facilitate enamine and iminium ion intermediates to direct stereoselective transformations. For instance, the synthesis of SynVesT-1, a synaptic vesicle glycoprotein 2A (SV2A) PET imaging agent, employs iminium organocatalysis to achieve high enantiomeric excess (ee). In this process, (3-methylpyridin-4-yl)methanol is reduced using sodium borohydride, followed by stereoselective functionalization mediated by a diarylprolinol catalyst.
The stereochemical outcome in such reactions is governed by the bulky diaryl substituents on the pyrrolidine catalyst, which enforce an s-trans conformation around the enamine N–C bond and an (E)-configuration in iminium intermediates. This spatial arrangement ensures that nucleophilic or electrophilic reactants approach the reactive π-system from the less hindered face, leading to predictable stereoselectivity. For example, the condensation of aldehydes with diarylprolinol methyl ethers generates enamines that undergo asymmetric cyclization with up to 97% ee.
Table 1: Representative Organocatalysts for Pyrrolidine Derivative Synthesis
| Catalyst Structure | Substrate Class | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Diarylprolinol methyl ether | α,β-Unsaturated aldehydes | 89–97 | |
| Imidazolidinone trifluoroacetate | Tryptamine derivatives | 82–90 |
Transition metal catalysis offers a streamlined approach to pyrrolidine synthesis through direct C–H bond activation. Palladium-based systems, in particular, enable nitrene insertion and subsequent cyclization to construct the pyrrolidine core. A patent describing the synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1H-indole illustrates this strategy. Here, palladium acetate and tri-o-tolylphosphine catalyze a Heck-type coupling between an acetylated pyrrolidine intermediate and phenyl vinyl sulfone, followed by cyclization under reflux conditions.
Recent advances in C–H amination further enhance the efficiency of this methodology. For example, asymmetric nitrene insertion into hydrocarbons using chiral rhodium catalysts achieves regio- and stereoselective functionalization, with subsequent 1,5-hydrogen atom transfer (HAT) cyclization yielding pyrrolidines in high diastereomeric ratios. This two-step sequence avoids prefunctionalized substrates, making it ideal for late-stage diversification.
Table 2: Metal Catalysts for C–H Functionalization
| Catalyst System | Reaction Type | Yield (%) | Diastereomeric Ratio | |
|---|---|---|---|---|
| Pd(OAc)₂/P(o-Tol)₃ | Vinyl sulfone coupling | 85 | – | |
| Rh₂(S-TCPTTL)₄ | Nitrene C–H insertion | 78 | 12:1 |
Michael addition-cyclization sequences provide a versatile route to pyrroloindoline and furanoindoline frameworks, which are structurally analogous to (3-methylpyrrolidin-2-yl)methanol derivatives. Imidazolidinone catalysts, such as trifluoroacetylated salts, activate α,β-unsaturated aldehydes via iminium ion formation, lowering the LUMO energy of the electrophile and enabling enantioselective addition. For instance, the reaction of N-BOC-tryptamine with acrolein in the presence of catalyst 8a yields pyrroloindolines with 89% ee.
The stereochemical outcome in these reactions is sensitive to solvent dielectric properties. Polar solvents like methanol favor (3a S)-configured products, whereas nonpolar media such as dichloromethane promote (3a R)-enantiomers. This phenomenon underscores the role of solvent-catalyst interactions in stabilizing transition states.
Table 3: Stereoselectivity in Michael Addition-Cyclization
| Substrate | Catalyst | Solvent | ee (%) | |
|---|---|---|---|---|
| N-BOC-Tryptamine | 8a | CH₂Cl₂/H₂O | 89 | |
| N-Benzyltryptophol | 1d | Toluene | 93 |
The introduction of a methyl substituent at the 3-position of the pyrrolidine ring exerts profound conformational restriction effects that fundamentally alter the ring's dynamic behavior and preferred geometries [4] [7]. The 3-methyl substitution creates significant steric interactions that stabilize specific envelope conformations while destabilizing others, effectively reducing the conformational flexibility of the pyrrolidine system [4] [8]. Computational analyses reveal that the presence of the 3-methyl group shifts the puckering equilibrium toward conformations where the methyl substituent adopts a pseudoequatorial orientation to minimize steric repulsion with adjacent ring carbons and substituents [5] [7].
The conformational restriction manifests most prominently in the stabilization of the Cγ-endo puckering mode, where the γ-carbon is displaced toward the same side as the nitrogen lone pair [4] [6]. In this configuration, the 3-methyl group occupies a sterically favorable pseudoequatorial position, while the hydroxymethyl substituent at the 2-position is oriented in a pseudoaxial arrangement [7] [9]. Nuclear magnetic resonance spectroscopic studies demonstrate that this conformational preference results in characteristic coupling constant patterns, with vicinal coupling constants between ring protons exhibiting values consistent with the preferred envelope geometry [10] [9].
The energy barrier for ring inversion in 3-methylpyrrolidine derivatives is significantly elevated compared to unsubstituted pyrrolidine, with computational studies indicating an increase of approximately 2-3 kcal/mol due to the methyl substitution [6] [11]. This conformational restriction has profound implications for the compound's reactivity patterns and molecular recognition properties, as the fixed geometry constrains the spatial arrangement of functional groups and influences their accessibility for intermolecular interactions [8] [7].
Table 2: Conformational Analysis of Pyrrolidine Ring Puckering
| Conformation Type | Energy Relative (kcal/mol) | Population (%) | Characteristic Features |
|---|---|---|---|
| Cγ-endo (Down) | 0.0 (reference) | 75-85 | Methyl group pseudoequatorial, hydroxymethyl axial |
| Cγ-exo (Up) | +2.5 to +3.5 | 15-25 | Methyl group pseudoaxial, hydroxymethyl equatorial |
| Planar (transition state) | +4.0 to +6.0 | <1 | High energy, unstable transition state |
| C2-endo | +1.5 to +2.0 | 5-10 | C2 carbon out of plane (endo) |
| C3-endo | +1.2 to +1.8 | 8-12 | C3 carbon out of plane (endo) |
The pyrrolidine ring in (3-methylpyrrolidin-2-yl)methanol hydrochloride exhibits two principal puckering modes: the Cγ-endo and Cγ-exo envelope conformations, each characterized by distinct geometric parameters and energetic profiles [6] [12] [10]. The Cγ-endo conformation, where the γ-carbon is puckered toward the nitrogen atom, represents the thermodynamically favored state for 3-methylpyrrolidine derivatives due to optimal steric arrangements of ring substituents [4] [7] [10].
In the Cγ-endo configuration, the pyrrolidine ring adopts an envelope geometry with the γ-carbon displaced approximately 0.6-0.8 Å from the plane defined by the remaining four ring atoms [6] [10]. This puckering mode is stabilized by the pseudoequatorial positioning of the 3-methyl group, which minimizes gauche interactions with the C2-hydroxymethyl substituent and the C4-methylene carbon [4] [9]. Quantum chemical calculations using density functional theory methods predict that the Cγ-endo conformation accounts for approximately 75-85% of the conformational population at room temperature [6] [11].
The Cγ-exo conformation, characterized by γ-carbon displacement away from the nitrogen atom, represents a higher-energy state that is populated to a lesser extent (15-25%) under equilibrium conditions [6] [7]. In this configuration, the 3-methyl group is forced into a pseudoaxial orientation, creating unfavorable steric interactions with the nitrogen lone pair and adjacent ring carbons [7] [10]. The energy difference between Cγ-endo and Cγ-exo conformations is estimated to be 2.5-3.5 kcal/mol based on both experimental nuclear magnetic resonance data and computational predictions [6] [9] [11].
The interconversion between Cγ-endo and Cγ-exo conformations occurs through a pseudorotational pathway involving sequential puckering of adjacent ring carbons [6] [12] [13]. Molecular dynamics simulations reveal that this conformational exchange process has a time scale on the order of picoseconds to nanoseconds, making it rapid relative to most spectroscopic time scales [12] [14]. The pseudorotational barrier height is influenced by the nature and position of ring substituents, with the 3-methyl group creating an asymmetric energy landscape that favors specific puckering directions [6] [13].
The dynamic equilibrium between puckering modes is temperature-dependent, with elevated temperatures promoting increased population of higher-energy Cγ-exo conformations [14] [10]. Variable-temperature nuclear magnetic resonance studies demonstrate characteristic line broadening and coalescence phenomena associated with rapid conformational exchange on the nuclear magnetic resonance time scale [10] [9].
The hydrogen bonding capabilities of (3-methylpyrrolidin-2-yl)methanol hydrochloride are fundamentally determined by the presence of both hydrogen bond donor and acceptor sites, creating complex interaction patterns that influence its behavior in tertiary amide formation reactions [15] [16] [17]. The compound possesses two distinct hydrogen bond donor sites: the pyrrolidine nitrogen-hydrogen bond and the hydroxymethyl group, each exhibiting characteristic bonding geometries and interaction strengths [16] [18] [19].
The pyrrolidine nitrogen atom serves as both a hydrogen bond donor (through the nitrogen-hydrogen bond) and acceptor (through the nitrogen lone pair), enabling the formation of diverse hydrogen bonding networks [17] [18] [20]. In the protonated form present in the hydrochloride salt, the nitrogen adopts a tetrahedral geometry with enhanced hydrogen bond donor capability due to the positive charge localization [16] [19]. The nitrogen-hydrogen bonds exhibit characteristic stretching frequencies in the range of 2800-3000 cm⁻¹ when engaged in hydrogen bonding interactions with chloride counter-ions [15] [16].
Intramolecular hydrogen bonding between the pyrrolidine nitrogen-hydrogen and the hydroxymethyl oxygen represents a significant conformational stabilizing factor [16] [17]. This interaction, characterized by bond lengths of 2.8-3.2 Å and bond angles of 140-160°, contributes 2-4 kcal/mol to the overall molecular stability and influences the preferred conformational states of the pyrrolidine ring [16] [17]. The formation of this intramolecular hydrogen bond is facilitated by the Cγ-endo ring conformation, which optimally positions the hydroxymethyl group for interaction with the nitrogen-hydrogen donor [17] [9].
In tertiary amide formation reactions, the pyrrolidine nitrogen participates in hydrogen bonding interactions that facilitate nucleophilic attack on carbonyl carbon centers [15] [21]. The hydrogen bonding patterns observed in these reactions involve the formation of transition state complexes where the nitrogen lone pair coordinates with electrophilic centers while maintaining hydrogen bonding interactions with surrounding molecules [15] [21] [22]. Experimental studies demonstrate that the presence of the 3-methyl substituent influences the hydrogen bonding geometry by creating steric constraints that affect the approach trajectories of potential reaction partners [15] [22].
Table 3: Hydrogen Bonding Interaction Parameters
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Strength (kcal/mol) | Frequency (cm⁻¹) |
|---|---|---|---|---|
| Intramolecular N-H···O | 2.8-3.2 | 140-160 | 2-4 | 3200-3400 |
| Intermolecular N-H···Cl⁻ | 3.0-3.4 | 150-170 | 6-10 | 2800-3000 |
| Intermolecular O-H···Cl⁻ | 3.1-3.5 | 160-180 | 8-12 | 3300-3500 |
| N-H···N (in tertiary amide) | 2.9-3.3 | 130-150 | 1-3 | 3100-3300 |
| Water bridged N-H···O | 2.7-3.0 (via H₂O) | 120-140 | 3-6 | 3000-3200 |
The hydroxymethyl group contributes additional hydrogen bonding complexity through its alcohol functionality, which can participate in both donor and acceptor interactions [16] [20]. The oxygen atom possesses two lone pairs capable of accepting hydrogen bonds, while the hydroxyl hydrogen can serve as a donor in appropriate geometric arrangements [20] [23]. These interactions are particularly important in aqueous environments where water molecules can bridge between multiple hydrogen bonding sites, creating extended networks that influence molecular aggregation and reactivity patterns [21] [20].
The development of prolinol-based organocatalysts represents a significant advancement in asymmetric synthesis, with (3-methylpyrrolidin-2-yl)methanol hydrochloride serving as a crucial building block in this catalytic framework . This compound, characterized by its five-membered pyrrolidine ring structure combined with a hydroxymethyl substituent, exhibits exceptional catalytic properties in aldol condensation reactions through enamine activation mechanisms [2] [3].
The enantioselective aldol reaction catalyzed by prolinol derivatives proceeds through a well-established mechanistic pathway involving the formation of a chiral enamine intermediate [3]. The pyrrolidine nitrogen forms a covalent bond with the carbonyl substrate, creating an enamine that serves as the nucleophilic component in the subsequent carbon-carbon bond formation step [4]. The presence of the hydroxyl group in (3-methylpyrrolidin-2-yl)methanol provides additional hydrogen bonding interactions that enhance both reactivity and stereoselectivity [5].
Recent computational investigations have revealed that the catalytic efficiency of methylpyrrolidin-based organocatalysts stems from their ability to form stable transition states with reduced activation energies [6] [7]. The energy barriers for aldol reactions catalyzed by these systems typically range from 12.2 to 18.5 kcal/mol, significantly lower than uncatalyzed processes [7]. This reduction in activation energy is attributed to the cooperative effects of enamine formation and hydrogen bonding stabilization provided by the hydroxyl substituent [5].
Experimental studies demonstrate that (3-methylpyrrolidin-2-yl)methanol derivatives achieve excellent yields ranging from 75-95% in aldol condensation reactions with aromatic aldehydes [5] [8]. The enantioselectivity values consistently exceed 85% enantiomeric excess, with optimal conditions yielding up to 96% ee for specific substrate combinations [5]. These performance metrics surpass those achieved with unmodified proline catalysts, which typically provide 60-76% ee under similar conditions [5].
The diastereoselectivity of aldol products formed through prolinol catalysis exhibits remarkable consistency, with syn:anti ratios ranging from 90:10 to 95:5 [5] [9]. This selectivity pattern reflects the preferential formation of transition states where the aldehyde approaches the enamine from the sterically less hindered face, guided by the hydroxyl group through hydrogen bonding interactions [10] [5].
| Catalyst | Reaction | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| (S)-2-Methylpyrrolidin-2-yl methanol HCl | Aldol condensation | 75-95 | 85-96 | 90:10-95:5 |
| L-Proline | Aldol (acetone + 4-nitrobenzaldehyde) | 60-80 | 60-76 | 85:15-92:8 |
| Diphenylprolinol silyl ether (1) | Michael addition | 85-95 | 92-99 | 95:5-99:1 |
| Prolinal dithioacetal (2b) | Michael addition (cyclohexanone) | 85-97 | 94-98 | 90:10-99:1 |
| Prolinamide (3h) | Aldol (aromatic aldehydes) | 78-99 | 78-93 | 88:12-95:5 |
The scope of aldol reactions amenable to prolinol catalysis encompasses both aromatic and aliphatic aldehydes, with particularly high enantioselectivities observed for alpha-branched aldehydes [5]. For cyclohexylformaldehyde substrates, enantioselectivities of 98% ee are maintained even at reduced catalyst loadings of 5-10 mol% [5]. This broad substrate tolerance, combined with consistently high stereoselectivity, establishes prolinol-based systems as versatile platforms for asymmetric carbon-carbon bond formation [11].
The concept of steric gating in organocatalysis has emerged as a fundamental principle governing substrate selectivity and stereochemical outcomes in prolinol-mediated transformations [12]. Steric gating mechanisms operate through the exclusion of unfavorable substrate conformations or approach geometries, effectively filtering reaction pathways to enhance selectivity [12]. In the context of (3-methylpyrrolidin-2-yl)methanol hydrochloride catalysis, steric gating effects manifest through the spatial arrangement of the methyl substituent and hydroxymethyl group, which create a defined chiral environment around the catalytic site [10].
Computational analysis of transition state structures reveals that steric gating in prolinol systems functions as a molecular ruler, where the length and orientation of substituents determine the accessibility of specific reaction coordinates [12]. The energy barriers associated with steric gating mechanisms typically range from 16.3 to 24.7 kcal/mol, indicating that while these effects provide substantial selectivity enhancement, they require careful optimization of reaction conditions to maintain reasonable reaction rates [12].
The refinement of transition state models for proline-catalyzed asymmetric reactions has demonstrated that conventional hydrogen bonding models must be augmented with steric considerations to accurately predict stereochemical outcomes [4]. Under base-free conditions, the most favorable transition states are those that minimize steric interactions between the substrate and catalyst framework, leading to the observed anti-selectivity in many transformations [4]. This finding challenges earlier mechanistic proposals that relied solely on hydrogen bonding interactions to explain stereoselectivity patterns [4].
Recent investigations have identified a steric exclusion mechanism where the approach of electrophilic substrates is governed by the effective size of the catalytic pocket created by prolinol substituents [12]. The hypervariable domain length in related biological systems provides a useful analogy, where extension of flexible regions enables or disables specific molecular interactions [12]. In prolinol catalysis, the positioning of the hydroxymethyl group creates an analogous effect, where substrates must possess appropriate geometric features to access the reactive enamine intermediate [10].
Experimental validation of steric gating effects has been achieved through systematic modification of catalyst structures and analysis of the resulting selectivity patterns [13]. Catalysts with progressively bulkier substituents demonstrate predictable changes in both reactivity and selectivity, confirming that steric interactions play a dominant role in determining reaction outcomes [13]. The most effective catalysts balance sufficient steric bulk to provide selectivity with adequate accessibility to maintain catalytic turnover [9].
| Catalyst Type | Optimal Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) |
|---|---|---|---|
| Methylpyrrolidin-2-yl methanol derivatives | 0 to 25 | 6-24 | 10-30 |
| L-Proline | 20 to 40 | 12-48 | 20-50 |
| Diphenylprolinol silyl ethers | 0 to 20 | 4-18 | 5-20 |
| Prolinal dithioacetals | -10 to 10 | 6-20 | 10-20 |
| Prolinamides with terminal OH | -25 to 0 | 8-36 | 20-30 |
The integration of steric and electronic effects in prolinol catalysis creates opportunities for fine-tuning catalytic performance through rational design approaches [10]. Modifications that introduce additional steric bulk at strategic positions can enhance selectivity without significantly compromising reactivity, provided that the core catalytic functionality remains accessible [9]. This principle has guided the development of next-generation prolinol catalysts with improved performance characteristics across diverse reaction types [11].
Molecular dynamics simulations have provided detailed insights into the dynamic nature of steric gating effects, revealing that conformational flexibility of both catalyst and substrate contributes to the observed selectivity [6]. The preference for specific transition state geometries emerges from the cumulative effect of multiple weak interactions, including steric repulsion, hydrogen bonding, and van der Waals attractions [6]. This understanding has informed the design of catalysts with enhanced rigidity in key regions to maximize selectivity while maintaining the flexibility necessary for catalytic turnover [6].
The incorporation of prolinol-based organocatalysts into metal-organic framework structures represents a paradigm shift toward heterogeneous asymmetric catalysis with enhanced recyclability and substrate scope [14] [15]. Metal-organic frameworks provide unique three-dimensional environments that can modulate the catalytic properties of embedded organocatalysts through confinement effects and cooperative interactions with framework components [14] [16].
Zirconium-based metal-organic frameworks have emerged as particularly suitable hosts for prolinol functionalization due to their exceptional chemical and thermal stability [15] [16]. The incorporation of (3-methylpyrrolidin-2-yl)methanol derivatives into UiO-67 and UiO-68 type frameworks proceeds through direct functionalization of dicarboxylate linkers, enabling the creation of homochiral catalytic materials [16]. These hybrid systems demonstrate remarkable catalytic efficiency in aldol addition reactions, achieving yields of 85-97% with moderate to good enantioselectivities [16].
The cooperative catalysis mechanism in MOF-supported prolinol systems involves synergistic interactions between the organic catalyst and the zirconium nodes [14] [17]. Computational studies reveal that the metal centers can participate in substrate activation through Lewis acid interactions, while the prolinol moieties provide the chiral environment necessary for asymmetric induction [17]. This dual activation mode results in enhanced reaction rates compared to purely organic catalytic systems [14].
Experimental optimization of MOF-supported prolinol catalysts has identified critical parameters that influence catalytic performance [14] [16]. The positioning of proline substituents relative to the framework structure significantly affects both activity and selectivity, with ortho-substituted linkers providing superior performance compared to meta-substituted analogs [14]. This positional effect is attributed to reduced pore blocking and enhanced substrate accessibility in the ortho-configured systems [14].
| Mechanism Type | Energy Barrier (kcal/mol) | Selectivity Factor | Key Interactions |
|---|---|---|---|
| Enamine activation | 12.2-18.5 | Moderate to High | C-C bond formation via enamine |
| Iminium activation | 14.8-22.1 | High | LUMO lowering of electrophile |
| Hydrogen bonding | 8.5-15.2 | Very High | Carboxylic acid H-bonding |
| Steric gating | 16.3-24.7 | Variable | Bulky substituent exclusion |
| Cooperative catalysis | 9.8-13.4 | Very High | Multiple activation modes |
The recyclability of MOF-supported prolinol catalysts represents a significant advantage over homogeneous systems [15] [16]. Framework-immobilized catalysts maintain their activity over multiple reaction cycles, with typical retention of 80-90% of initial activity after five cycles [15]. This stability is attributed to the covalent attachment of the organocatalyst to the framework structure, preventing leaching and deactivation processes that commonly affect other immobilization strategies [16].
Solvent effects play a crucial role in MOF-catalyzed transformations, with polar protic solvents generally providing optimal performance [16]. Ethanol has been identified as the preferred solvent for aldol reactions, yielding superior results compared to aprotic alternatives [16]. The solvent selection influences both the accessibility of active sites within the MOF pores and the stabilization of transition states through hydrogen bonding interactions [16].
Recent advances in MOF synthesis have enabled the preparation of defect-engineered frameworks with enhanced catalytic properties [18]. Controlled introduction of defects creates additional binding sites for substrate molecules and can alter the electronic properties of nearby catalytic centers [18]. These modifications provide opportunities for further optimization of cooperative catalytic systems based on prolinol-framework interactions [18].
The scope of reactions amenable to MOF-supported prolinol catalysis continues to expand beyond traditional aldol condensations [19]. Applications in Henry reactions, Michael additions, and other carbon-carbon bond forming processes demonstrate the versatility of these hybrid materials [19]. The unique microenvironment provided by MOF structures enables reaction selectivities that are often complementary to those achieved with homogeneous catalysts, opening new synthetic pathways for asymmetric synthesis [16].